molecular formula C22H20F3N5OS B2993557 4-ethyl-3-[(3-methoxybenzyl)sulfanyl]-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole CAS No. 957014-60-7

4-ethyl-3-[(3-methoxybenzyl)sulfanyl]-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole

Cat. No.: B2993557
CAS No.: 957014-60-7
M. Wt: 459.49
InChI Key: GMBKQEKOVWKZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-3-[(3-methoxybenzyl)sulfanyl]-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with three distinct functional groups:

  • 4-Ethyl group: Enhances lipophilicity and influences steric interactions.
  • 1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl group: Introduces aromaticity, hydrophobic trifluoromethyl (-CF₃) groups, and hydrogen-bonding capabilities.

Properties

IUPAC Name

4-ethyl-3-[(3-methoxyphenyl)methylsulfanyl]-5-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N5OS/c1-3-29-20(27-28-21(29)32-14-15-8-7-11-17(12-15)31-2)18-13-26-30(19(18)22(23,24)25)16-9-5-4-6-10-16/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBKQEKOVWKZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)OC)C3=C(N(N=C3)C4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-ethyl-3-[(3-methoxybenzyl)sulfanyl]-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole (CAS No. 957014-60-7) is a complex organic molecule with potential biological activities. Its molecular formula is C22H20F3N5OSC_{22}H_{20}F_{3}N_{5}OS, and it has garnered attention in pharmacological research due to its diverse biological properties.

Chemical Structure

The structure of the compound can be summarized as follows:

PropertyDetails
Molecular FormulaC22H20F3N5OS
Molar Mass459.49 g/mol
SynonymsVarious names including those related to its structural components

Biological Activity Overview

Research indicates that compounds containing the triazole moiety often exhibit significant biological activity, including antiviral , antimicrobial , and anticancer properties. The specific compound under review is particularly noted for its potential in these areas.

Antimicrobial Activity

Studies have highlighted the antimicrobial effects of triazole derivatives. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

In a comparative study, derivatives of triazoles were tested for their Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results demonstrated that some triazole derivatives exhibited MIC values as low as 2 µg/ml, indicating potent antibacterial properties .

Anticancer Properties

The anticancer potential of triazole derivatives has been widely documented. For example, mercapto-substituted triazoles have been reported to possess significant cytotoxicity against various cancer cell lines. One study indicated that specific triazole derivatives had IC50 values in the range of 6.2 µM against colon carcinoma cells, showcasing their potential as chemotherapeutic agents .

Case Studies

  • Antiviral Activity : A series of studies have explored the antiviral properties of triazole compounds, particularly against Hepatitis C virus (HCV). Compounds with similar structural features have demonstrated EC50 values in the nanomolar range, indicating strong antiviral activity .
  • Antifungal Activity : Research has also focused on the antifungal capabilities of triazoles. Compounds from this class have been tested against Candida albicans and other fungal pathogens, yielding promising results that suggest potential use in antifungal therapies .

Research Findings

Recent investigations into the biological activity of triazole derivatives reveal a promising landscape for drug development:

  • Mechanism of Action : The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors within pathogens or cancer cells, leading to inhibition of growth or replication.
  • Structure-Activity Relationship (SAR) : SAR studies indicate that modifications in the chemical structure significantly affect biological potency. For example, the introduction of trifluoromethyl groups has been shown to enhance the inhibitory effects on various biological targets .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Triazole Analogs

Compound Name Triazole Substituents (Positions 3, 4, 5) Notable Functional Groups Reference
Target Compound 3: (3-Methoxybenzyl)sulfanyl; 4: Ethyl; 5: 1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl -CF₃ (pyrazole), -OCH₃ (benzyl)
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole 3: [3-(Trifluoromethyl)benzyl]sulfanyl; 4: 4-Methylphenyl; 5: 4-Chlorophenyl -CF₃ (benzyl), -Cl (aryl)
4-Ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole 3: 2-Furyl; 4: Ethyl; 5: (4-Methoxybenzyl)sulfanyl Furan ring, -OCH₃ (benzyl)
3-[(4-Fluorobenzyl)sulfanyl]-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole 3: (4-Fluorobenzyl)sulfanyl; 4: Methyl; 5: 1-Phenyl-5-(pyrrolyl)-pyrazol-4-yl -F (benzyl), pyrrole (pyrazole)

Key Observations:

Sulfanyl Linkage Variations :

  • The target compound’s 3-methoxybenzyl sulfanyl group contrasts with the 4-fluorobenzyl sulfanyl in and 3-trifluoromethylbenzyl sulfanyl in . Methoxy (-OCH₃) groups enhance electron density, while fluorine or -CF₃ groups increase electronegativity, impacting solubility and receptor binding .
  • Sulfanyl linkages (C-S) in these compounds differ from sulfonyl (C-SO₂) or carbonyl amide (C-CONH-) linkages in other triazoles, which are associated with higher potency but reduced specificity in some cases .

Pyrazole vs. Aryl Substituents :

  • The target’s 1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl group introduces a rigid, planar structure with strong electron-withdrawing -CF₃, favoring π-π stacking and hydrophobic interactions. In contrast, compounds like use pyrrole-substituted pyrazoles , which may enable hydrogen bonding but lack -CF₃’s metabolic stability .

Triazole Core Substitutions: Ethyl at position 4 (target) vs.

Trifluoromethyl (-CF₃) Groups

  • The -CF₃ group on the pyrazole ring (target) enhances metabolic stability and binding affinity through hydrophobic interactions, a feature shared with razaxaban, a pyrazole-based Factor Xa inhibitor . Compounds lacking -CF₃ (e.g., ) may exhibit reduced bioavailability.

Methoxy (-OCH₃) vs. Halogen Substituents

  • 3-Methoxybenzyl (target) vs. 4-fluorobenzyl (): Methoxy groups increase electron density and solubility, whereas fluorine enhances lipophilicity and membrane permeability .

Sulfanyl vs. Sulfonyl Linkages

    Q & A

    Basic Research Questions

    Q. What are the key considerations for synthesizing 4-ethyl-3-[(3-methoxybenzyl)sulfanyl]-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole?

    • Methodology : Use multi-step protocols involving nucleophilic substitution and cyclocondensation. For example, pyrazole-triazole hybrids are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) in THF/water at 50°C, followed by purification via column chromatography . Critical parameters include stoichiometric ratios of reagents (e.g., triazenylpyrazole precursors) and reaction time (16–24 hours) to optimize yield (typically 60–70%) .

    Q. How is the structural integrity of this compound validated post-synthesis?

    • Methodology : Employ X-ray crystallography (SHELX software ) for single-crystal analysis and spectroscopic techniques (¹H/¹³C NMR, IR). For sulfur-containing analogs, confirm thiol/thione tautomerism via IR absorption bands at 2500–2600 cm⁻¹ . Mass spectrometry (HRMS) ensures molecular weight accuracy .

    Q. What preliminary assays are used to evaluate its biological activity?

    • Methodology : Screen for enzyme inhibition (e.g., 14-α-demethylase lanosterol, a fungal target) using in vitro assays. Measure IC₅₀ values via spectrophotometric methods . Antimicrobial activity is assessed via minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .

    Advanced Research Questions

    Q. How can regioselectivity challenges in triazole-pyrazole hybrid synthesis be addressed?

    • Methodology : Use steric/electronic directing groups (e.g., methoxybenzyl substituents) to control substitution patterns. Computational modeling (density functional theory, DFT) predicts reaction pathways, while experimental validation employs HPLC-MS to track intermediates .

    Q. What strategies enhance the compound’s pharmacokinetic profile for in vivo studies?

    • Methodology : Modify substituents to improve permeability and reduce plasma protein binding. For example, replacing the trifluoromethyl group with polar moieties (e.g., aminobenzisoxazole) increases oral bioavailability, as demonstrated in factor Xa inhibitors . Pharmacokinetic studies in rodents assess Cmax and half-life .

    Q. How does sulfur oxidation impact the compound’s reactivity and bioactivity?

    • Methodology : Compare sulfanyl (-S-) and sulfone (-SO₂-) derivatives. Oxidize the sulfanyl group using H₂O₂/KMnO₄ and evaluate changes in cytotoxicity (e.g., IC₅₀ shifts in cancer cell lines) . X-ray photoelectron spectroscopy (XPS) confirms oxidation states .

    Q. What role does the trifluoromethyl group play in target binding?

    • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with -CF₃ replaced by -CH₃ or -Cl. Use molecular docking (PDB: 3LD6) to compare binding affinities for enzymes like 14-α-demethylase . Fluorine’s electronegativity enhances binding via dipole interactions .

    Q. How can analytical challenges in quantifying trace impurities be resolved?

    • Methodology : Employ UPLC-MS/MS with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid). Validate limits of detection (LOD < 0.1 ppm) for sulfoxide byproducts .

    Key Notes

    • Contradictions : While trifluoromethyl groups generally enhance metabolic stability , they may reduce solubility, necessitating formulation adjustments (e.g., PEGylation) .
    • Advanced Tools : ORTEP-III for crystallographic visualization and SHELXD for phase refinement improve structural accuracy.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.